

A Head-to-Head Comparison of IIIM-290 and Flavopiridol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IIIM-290	
Cat. No.:	B15585933	Get Quote

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of cancer cells. Among these, flavopiridol, a pan-CDK inhibitor, has been extensively studied. A newer contender, **IIIM-290**, presents a more targeted approach with high potency and favorable pharmacokinetic properties. This guide provides an objective comparison of **IIIM-290** and flavopiridol, supported by experimental data, to aid researchers in their evaluation of these two CDK inhibitors for cancer research and drug development.

At a Glance: IIIM-290 vs. Flavopiridol



Feature	IIIM-290	Flavopiridol
Primary Target	Potent inhibitor of CDK9/T1 and CDK2/A[1][2][3][4]	Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[5]
Mechanism of Action	Induces caspase-dependent apoptosis, S-phase cell cycle arrest[3][6]	Induces G1 and G2/M cell cycle arrest, apoptosis, inhibits transcription[5][7]
Administration	Orally bioavailable (71% in preclinical models)[1][2][3][4]	Primarily intravenous administration
Selectivity	Highly selective for cancer cells over normal fibroblast cells[1][2][3]	Broad-spectrum activity
In Vivo Efficacy	Demonstrated in pancreatic, colon, and leukemia xenografts[1][2][3]	Demonstrated in various solid tumor and leukemia xenografts[8][9][10]

Quantitative Analysis: Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of **IIIM-290** and flavopiridol against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values for IIIM-290

Cell Line	Cancer Type	Gl ₅₀ (μM)	IC ₅₀ (nM) - CDK9/T1	Reference
Molt-4	Acute Lymphoblastic Leukemia	< 1.0	1.9	[1][2][3][4]
MIAPaCa-2	Pancreatic Cancer	< 1.0	-	[1][2][3]





Table 2: Half-Maximal Inhibitory Concentration (IC50)

Values for Flavopiridol

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
ANBL-6	Multiple Myeloma	100 (at 24h)	[11]
8226	Multiple Myeloma	100-200 (at 24h)	[11]
KMH2	Anaplastic Thyroid Cancer	130 ± 2	[8]
BHT-101	Anaplastic Thyroid Cancer	120 ± 7	[8]
CAL62	Anaplastic Thyroid Cancer	100 ± 20	[8]
A172	Glioma	Induces apoptosis	[12]
T98G	Glioma	Induces apoptosis	[12]
DU145	Prostate Cancer	500 (for CSCs)	[13]
MCF-7	Breast Cancer	Induces G1 arrest	[14]
MDA-MB-468	Breast Cancer	Induces G1 and G2 arrest	[14]

Mechanism of Action: A Deeper Dive

Both **IIIM-290** and flavopiridol exert their anticancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis. However, their specific targets and downstream effects differ.

IIIM-290: Potent and Selective CDK9/CDK2 Inhibition

IIIM-290 is a potent inhibitor of CDK9/cyclin T1 and CDK2/cyclin A.[1][2] The inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1. This, in turn, triggers the intrinsic apoptotic pathway. The inhibition of CDK2 contributes to the observed S-phase arrest in the cell cycle.[6]





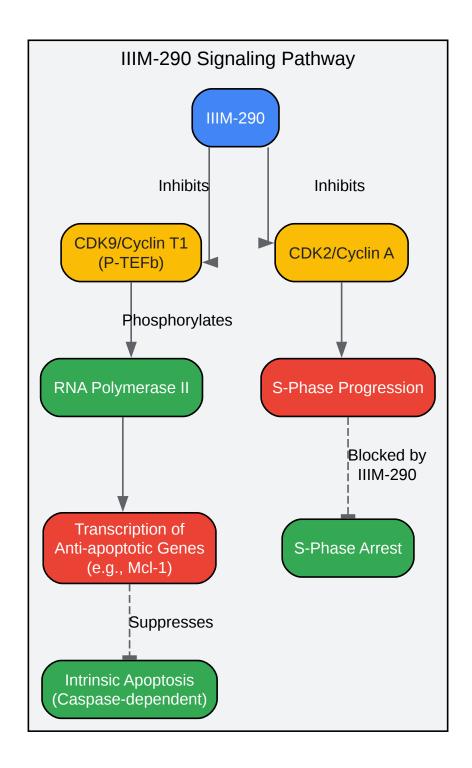
Flavopiridol: A Broad-Spectrum CDK Inhibitor

Flavopiridol acts as a pan-CDK inhibitor, targeting multiple CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[5] This broad inhibition leads to cell cycle arrest at both the G1/S and G2/M checkpoints.[7][14] Similar to IIIM-290, its inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and induction of apoptosis.[11]

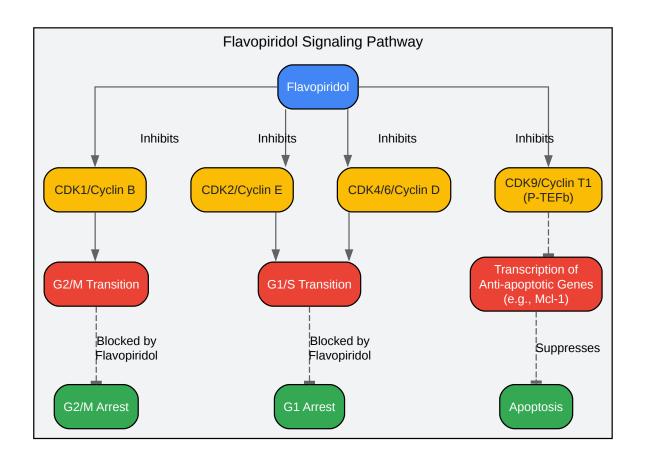
Signaling Pathways and Experimental Workflows

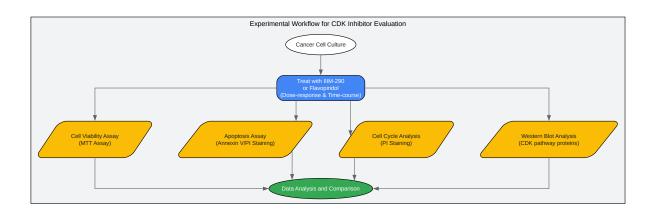
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 5. mdpi.com [mdpi.com]
- 6. A rohitukine derivative IIIM-290 induces p53 dependent mitochondrial apoptosis in acute lymphoblastic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of IIIM-290 and Flavopiridol in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585933#iiim-290-vs-flavopiridol-in-cancer-cells]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com